(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c20-17(8-5-15-2-1-13-24-15)18-14-3-6-16(7-4-14)25(21,22)19-9-11-23-12-10-19/h1-8,13H,9-12H2,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEKCJPTNTVJMJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound consists of a thiophene ring connected to a prop-2-enamide moiety, with a morpholine sulfonamide group attached to the phenyl ring. Its structural formula can be summarized as follows:
Antifungal Activity
Recent studies have demonstrated that compounds similar to (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide exhibit significant antifungal properties. For instance, derivatives of thiazol-2(3H)-imine have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.50 |
| 2e | Candida parapsilosis | 1.23 |
The compounds inhibited ergosterol synthesis, a critical component of fungal cell membranes, thereby disrupting cellular integrity and function. This mechanism parallels the action of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis .
Cytotoxicity
The cytotoxic effects of (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide have been assessed using NIH/3T3 cell lines. The IC50 values indicate that while the compound exhibits antifungal properties, it maintains a relatively low cytotoxic profile against normal mammalian cells.
Table 2: Cytotoxicity Analysis
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | NIH/3T3 | >1000 |
These findings suggest that the compound may selectively target fungal cells with minimal impact on human cells, indicating its potential for therapeutic applications .
The biological activity of (2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is likely attributed to its ability to inhibit key enzymes involved in fungal metabolism. The presence of electronegative substituents on the phenyl ring enhances the compound's binding affinity to target enzymes, improving its efficacy .
Molecular Docking Studies
Molecular docking studies have illustrated how this compound interacts with fungal enzymes at the molecular level. The morpholine moiety forms hydrogen bonds with crucial residues in the active site, stabilizing the ligand-enzyme complex and enhancing inhibition efficiency .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that demonstrated enhanced antifungal activity through structural modifications at the para position of the phenyl group. These modifications significantly influenced lipophilicity and overall biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Comparison with Similar Compounds
Structural Analogues with Morpholine/Piperazine Substituents
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a)
- Structure: Differs by a cyano group at the α-position and a cyclopenta[b]thiophen-2-yl moiety.
- Synthesis : 69.96% yield, m.p. 296–298°C, EI-MS m/z 404.62 [M+] .
(2E)-2-Cyano-N-{3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide (31b)
- Structure : Replaces morpholine with a 4-methylpiperazine group.
- Impact : Piperazine’s basic nitrogen may enhance cellular permeability compared to morpholine’s oxygen, altering pharmacokinetics .
Key Differences
- Substituents : Morpholine sulfonyl vs. morpholine/piperazine phenyl.
- Bioactivity: Morpholine sulfonyl derivatives may target sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas cyano-piperazine analogs are explored in kinase inhibition .
Thiophene-Containing Cinnamamides
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b)
- Structure: Benzamide core with thiophen-2-yl and aminocyclopropyl groups.
- Activity : High anti-LSD1 activity (IC50 < 1 µM), critical in epigenetic regulation .
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- Structure : Dichlorophenyl and trifluoromethyl substituents.
- Activity : Broad-spectrum antibacterial action (MIC 0.15–5.57 µM against MRSA) attributed to halogenated aromatic rings .
- Key Contrast : Thiophene in the target compound may engage in π-π stacking distinct from halogen bonding in dichlorophenyl derivatives .
Sulfonamide and Sulfamoyl Derivatives
(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
- Structure : Pyrimidinyl sulfamoyl group at the phenyl para-position.
- Application : Used in kinase inhibition studies; the pyrimidine moiety may enable hydrogen bonding with ATP-binding pockets .
(2E)-3-(Furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide
- Structure : Thiocarbamoyl and furan substituents.
- Activity : Sulfamoyl groups are associated with diuretic and antiglaucoma effects, suggesting divergent therapeutic applications compared to the morpholine sulfonyl target .
Antimicrobial and Antiproliferative Agents
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
- Activity : Submicromolar efficacy against Staphylococcus aureus (MIC 0.15 µM) due to trifluoromethyl’s electronegativity enhancing target binding .
- Comparison : The target compound’s morpholine sulfonyl group may reduce cytotoxicity compared to highly lipophilic trifluoromethyl derivatives .
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
- Structure : Branched alkyl and halogenated aryl groups.
- Impact : Increased hydrophobicity from the isobutyl group correlates with enhanced membrane penetration but higher hepatotoxicity risk .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?
Methodological Answer: The compound can be synthesized via a multi-step protocol:
Intermediate Preparation : React 4-morpholinesulfonyl aniline with thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate via Claisen-Schmidt condensation .
Amidation : Treat the intermediate with an acyl chloride (e.g., acryloyl chloride) in anhydrous dichloromethane (DCM) with triethylamine as a base, yielding the target enamide .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H/13C NMR (e.g., vinyl proton coupling constants J = 12–15 Hz for E-configuration) .
Advanced Research Question
Q. How can computational methods predict the compound’s binding affinity to kinase targets like EGFR T790M?
Methodological Answer:
Target Preparation : Retrieve the EGFR T790M mutant structure (PDB: 2JIU) and prepare it in AutoDock Tools by removing water molecules and adding polar hydrogens .
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) and generate PDBQT files.
Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site (coordinates: x=15.4, y=2.8, z=52.1; size: 25 ų). Set exhaustiveness to 20 for accuracy .
Analysis : Validate docking poses by comparing interaction patterns (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu792) to known inhibitors like AZD9291 .
Basic Research Question
Q. What biological assays are suitable for evaluating its anticancer activity?
Methodological Answer:
In Vitro Cytotoxicity : Use the MTT assay on NSCLC cell lines (e.g., A549, H1975) with 72-hour exposure. Include positive controls (e.g., cisplatin) and calculate IC50 values via nonlinear regression .
Apoptosis Assay : Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
Target Engagement : Assess EGFR phosphorylation inhibition via Western blot (anti-pEGFR Tyr1068 antibody) in H1975 cells (T790M mutant) .
Advanced Research Question
Q. How can researchers resolve contradictions in MIC/MBC values observed in antimicrobial studies?
Methodological Answer: Contradictions in MIC/MBC data (e.g., ) may arise from:
Assay Variability : Standardize inoculum density (0.5 McFarland) and growth media (Mueller-Hinton broth) across replicates.
Solubility Limits : Pre-dissolve the compound in DMSO (≤1% final concentration) and confirm solubility via dynamic light scattering (DLS).
MBC Determination : Use time-kill curves (0–24 hrs) to distinguish bacteriostatic vs. bactericidal effects. A ≥3-log10 CFU reduction defines MBC .
Basic Research Question
Q. What spectroscopic techniques confirm the E-configuration of the α,β-unsaturated system?
Methodological Answer:
1H NMR : The vinyl protons (Hα and Hβ) exhibit a coupling constant J = 12–15 Hz, characteristic of trans (E) geometry .
13C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, while the β-carbon (Cβ) appears at δ ~120–125 ppm .
UV-Vis : A strong absorption band at λmax = 280–320 nm (π→π* transition) further supports conjugation .
Advanced Research Question
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
Substituent Variation :
- Replace the thiophene with furan or pyridine to modulate electron density (synthesize via analogous condensation reactions) .
- Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance target binding (see for MIC improvements) .
Bioisosteric Replacement : Replace the morpholine sulfonyl group with piperazine sulfonyl to evaluate pharmacokinetic effects (e.g., logP, solubility) .
In Silico Screening : Use Schrödinger’s QikProp to predict ADMET properties and prioritize analogs with optimal bioavailability .
Basic Research Question
Q. What safety precautions are required when handling this compound?
Methodological Answer:
Toxicity Screening : Perform acute toxicity testing in zebrafish embryos (LC50 at 96 hpf) as a preliminary model .
Lab Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (analogous enamide derivatives show LD50 > 500 mg/kg in rodents) .
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
